1-(phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
Compounds with a 1,2,3-triazole ring, such as “1-(phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine”, are often used in medicinal chemistry due to their diverse biological activities . The 1,2,3-triazole ring is a versatile scaffold that can be used to construct a wide variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction typically involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . It is planar and aromatic, contributing to the stability of compounds that contain this ring .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various chemical reactions. For example, they can act as ligands in transition metal complexes, undergo N-alkylation to form 1,2,4-triazoles, or be reduced to form triazolines .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,3-triazole derivative would depend on its exact structure. In general, 1,2,3-triazoles are stable due to the aromaticity of the triazole ring .Scientific Research Applications
Enzyme Inhibition and Metabolic Pathways
One area of application involves the study of enzyme inhibition and the metabolic pathways of related compounds. For instance, research has shown the metabolic pathways of compounds like Lu AA21004, elucidating the role of various cytochrome P450 enzymes in the oxidative metabolism of novel antidepressants, which could inform the development of new therapeutic agents (Hvenegaard et al., 2012).
Antioxidant and Inhibitory Activity
Another scientific application is in the evaluation of antioxidant properties and inhibitory activity against certain enzymes. Studies have discovered compounds with 1,3,5-triazine motifs exhibiting significant antioxidant activity and inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are enzymes associated with diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Structural Analysis and Crystallography
The synthesis and crystallographic analysis of related compounds, such as "1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol", provide insights into the molecular and crystal structures, offering a foundation for designing molecules with desired physical and chemical properties (Prasad et al., 2008).
Molecular Dynamics and Theoretical Calculations
Research also extends to molecular dynamics simulations and theoretical calculations to predict the behavior of such compounds. For example, investigations into the corrosion inhibition efficiencies of piperidine derivatives on iron through quantum chemical calculations and molecular dynamics simulations reveal their potential applications in material science and engineering (Kaya et al., 2016).
Flame Retardancy
In the field of polymer chemistry, triazene compounds, including structures with similarities to the compound of interest, have been explored as novel flame retardants for materials like polypropylene, showcasing the compound's utility in enhancing material safety and performance (Pawelec et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-phenylethylsulfonyl)-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-22(21,13-8-14-4-2-1-3-5-14)18-11-6-15(7-12-18)19-16-9-10-17-19/h1-5,9-10,15H,6-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBBLRDMZPSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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